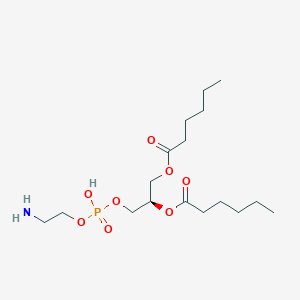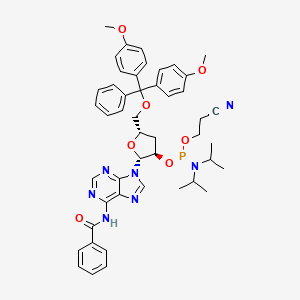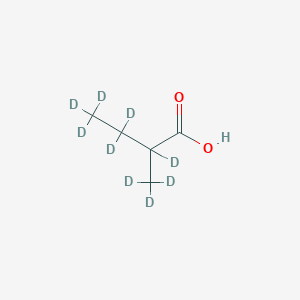
2-Methylbutyric-D9 acid
Vue d'ensemble
Description
2-Methylbutyric-D9 acid, also known as 2-Methylbutanoic-D9 acid, is a deuterated form of 2-Methylbutyric acid. This compound is a branched-chain alkyl carboxylic acid with the chemical formula C5H10O2. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-Methylbutanoic acid and (S)-2-Methylbutanoic acid . The deuterated version, this compound, is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Racemic 2-Methylbutanoic acid can be prepared through a Grignard reaction involving 2-chlorobutane and carbon dioxide . The reaction proceeds as follows:
Grignard Reagent Formation: 2-Chlorobutane reacts with magnesium in anhydrous ether to form the Grignard reagent, 2-butylmagnesium chloride.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield 2-Methylbutanoic acid.
The deuterated form, 2-Methylbutyric-D9 acid, can be synthesized by using deuterated reagents in the above reaction .
Industrial Production Methods
Industrial production of 2-Methylbutanoic acid typically involves the oxidation of fusel oil, which contains amyl alcohols. The oxidation process yields a mixture of products, including 2-Methylbutanoic acid . For the deuterated form, deuterated starting materials are used to ensure the incorporation of deuterium atoms into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyric-D9 acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols (for esterification), amines (for amidation), and acyl chlorides (for anhydride formation) are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms esters, amides, and anhydrides.
Applications De Recherche Scientifique
2-Methylbutyric-D9 acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Biological Studies: Helps in tracing metabolic pathways and studying enzyme kinetics in biological systems.
Medical Research: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industrial Applications: Employed in the development of fragrances and flavors due to its characteristic odor.
Mécanisme D'action
The mechanism of action of 2-Methylbutyric-D9 acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Methylbutyric-D9 acid can be compared with other similar compounds, such as:
Butanoic acid: A straight-chain fatty acid with similar chemical properties but lacks the branched structure of 2-Methylbutyric acid.
Isovaleric acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.
Valeric acid: A straight-chain fatty acid with one more carbon atom than 2-Methylbutyric acid.
Uniqueness
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for precise analytical measurements in various scientific studies .
Propriétés
IUPAC Name |
2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-CBZKUFJVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


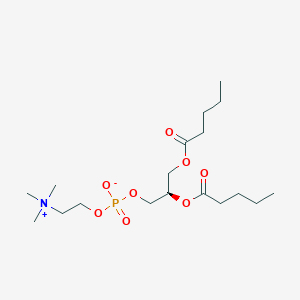
![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)

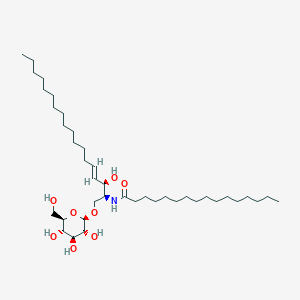

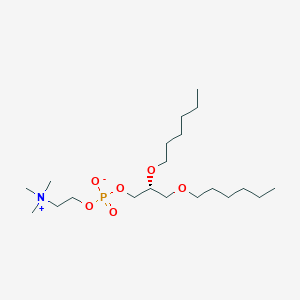
![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)


